(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride
Overview
Description
(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride is a chiral azetidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino acid derivative with a suitable electrophile to form the azetidine ring. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-Dibromo-3-phenylpropanoic acid
- (2R,3R)-4-(Benzyloxy)-3-[(2,6-dimethoxybenzoyl)oxy]-2-hydroxy-4-oxobutanoic acid
- (2R,3R)-2-Amino-3-methylpentanoic acid
Uniqueness
(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride is unique due to its chiral azetidine ring, which imparts distinct stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent with specific biological activity.
Properties
IUPAC Name |
(2R,3R)-3-phenylazetidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-8(6-11-9)7-4-2-1-3-5-7;/h1-5,8-9,11H,6H2,(H,12,13);1H/t8-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGOFZUREKOAOZ-OULXEKPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N1)C(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](N1)C(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158980-44-0 | |
Record name | 2-Azetidinecarboxylic acid, 3-phenyl-, hydrochloride, trans- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158980-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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